

2-Amino-5-methylnicotinaldehyde NMR and mass spectrometry data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-methylnicotinaldehyde

Cat. No.: B581202

[Get Quote](#)

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Analysis of **2-Amino-5-methylnicotinaldehyde**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of **2-Amino-5-methylnicotinaldehyde** ($C_7H_8N_2O$, Molar Mass: 136.15 g/mol), a key reactant in the synthesis of naphthyridines.[\[1\]](#)[\[2\]](#) We delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the unambiguous structural elucidation and characterization of this molecule. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights into experimental design, data interpretation, and the causality behind spectroscopic observations.

Introduction and Molecular Context

2-Amino-5-methylnicotinaldehyde is a substituted pyridine derivative featuring three distinct functional groups: an amine ($-NH_2$), a methyl ($-CH_3$), and an aldehyde ($-CHO$). The relative positions of these groups on the pyridine ring create a unique electronic environment that is directly reflected in its spectroscopic signature. Accurate characterization is paramount to ensure purity and confirm identity before its use in subsequent reactions, such as the Friedländer annulation for synthesizing complex heterocyclic systems.[\[1\]](#) This guide will systematically detail the NMR and MS data, providing a robust framework for its analysis.

The structural features—an electron-donating amino group, a weakly electron-donating methyl group, and a strongly electron-withdrawing aldehyde group—govern the chemical behavior and spectroscopic properties of the molecule. Understanding their interplay is crucial for interpreting the data that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.^[3] For **2-Amino-5-methylnicotinaldehyde**, both ¹H and ¹³C NMR are essential for complete structural assignment.

Optimized Experimental Protocol for NMR Data Acquisition

The integrity of NMR data begins with meticulous sample preparation and parameter selection. The following protocol is a self-validating system designed for acquiring high-quality spectra.

Step-by-Step Methodology:

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **2-Amino-5-methylnicotinaldehyde** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical, as it can influence the chemical shifts of labile protons (e.g., -NH₂).^[3]
- **Internal Standard:** Add a small amount of Tetramethylsilane (TMS) to the sample. TMS serves as the internal reference ($\delta = 0.00$ ppm), ensuring high accuracy and reproducibility of chemical shift measurements.
- **Instrument Setup:** Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex spin-spin coupling patterns.
- **Shimming:** Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks.

- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Set an appropriate spectral width (e.g., -2 to 12 ppm).
 - Use a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

^1H NMR Data: Interpretation and Rationale

The ^1H NMR spectrum provides a direct map of the proton environments in the molecule. The electron-withdrawing aldehyde and pyridine nitrogen strongly deshield adjacent protons, shifting them downfield, while the electron-donating amino group provides a shielding effect. Based on analysis of the closely related 2-amino-5-methylpyridine and established substituent effects, the following assignments can be confidently made.[\[3\]](#)[\[4\]](#)

Table 1: Predicted ^1H NMR Spectral Data for **2-Amino-5-methylnicotinaldehyde**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale for Assignment
Aldehyde-H	9.8 - 10.2	Singlet (s)	N/A	The aldehyde proton is highly deshielded by the adjacent electronegative oxygen atom.
H-6	8.0 - 8.3	Singlet (s) or narrow Doublet (d)	~2.0	Located ortho to the electron-withdrawing pyridine nitrogen, resulting in a significant downfield shift. Meta-coupling to H-4 is expected.
H-4	7.5 - 7.8	Singlet (s) or narrow Doublet (d)	~2.0	Positioned between the electron-donating methyl group and the electron-withdrawing aldehyde group. Deshielded relative to its position in 2-amino-5-methylpyridine by the adjacent aldehyde. Ortho-coupling to H-6.
-NH ₂	5.0 - 6.0	Broad Singlet (br s)	N/A	Labile protons that can

				exchange with trace water in the solvent. The amino group's electron-donating nature shields the ring protons.
-CH ₃	2.2 - 2.4	Singlet (s)	N/A	Protons of the methyl group attached to the aromatic ring.

¹³C NMR Data: Interpretation and Rationale

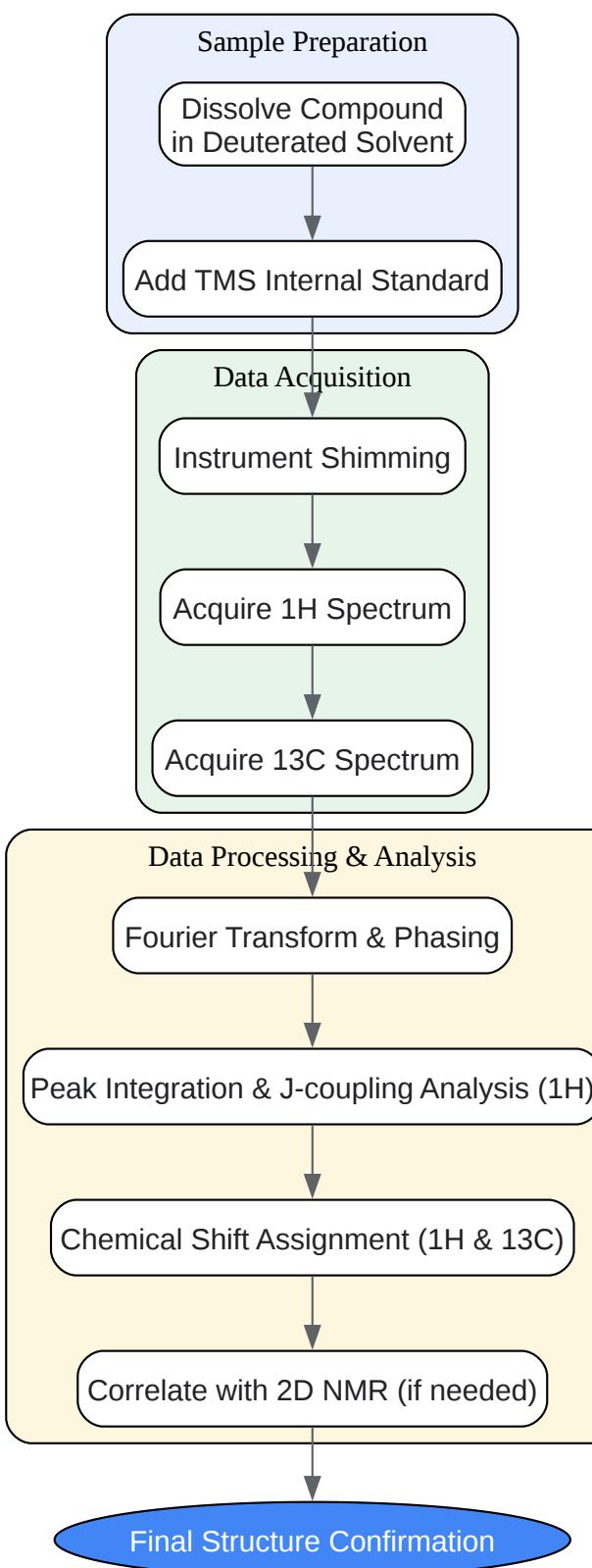
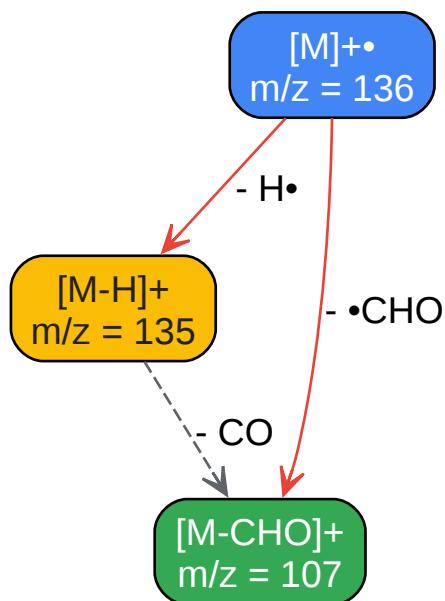

The ¹³C NMR spectrum reveals the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, providing complementary information to the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for **2-Amino-5-methylnicotinaldehyde**


Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale for Assignment
C=O (Aldehyde)	190 - 195	The carbonyl carbon is extremely deshielded due to the double bond to oxygen.
C-2	158 - 162	Attached to the strongly electron-donating amino group, causing a significant downfield shift.
C-6	148 - 152	Alpha to the pyridine nitrogen, leading to deshielding.
C-4	138 - 142	Influenced by both the adjacent aldehyde and the para-amino group.
C-5	125 - 130	Attached to the methyl group.
C-3	118 - 122	Attached to the aldehyde group.
-CH ₃	17 - 20	The aliphatic methyl carbon appears in the characteristic upfield region.

NMR Analysis Workflow

The logical progression from sample preparation to final structural confirmation is a critical, self-validating workflow.

2-Amino-5-methylnicotinaldehyde

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-5-methylnicotinaldehyde | 1023814-35-8 [chemicalbook.com]
- 2. 2-Amino-5-methylnicotinaldehyde Eight Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [2-Amino-5-methylnicotinaldehyde NMR and mass spectrometry data]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b581202#2-amino-5-methylnicotinaldehyde-nmr-and-mass-spectrometry-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com